molecular formula C14H14N4OS B2886685 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1170983-89-7

1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2886685
CAS No.: 1170983-89-7
M. Wt: 286.35
InChI Key: AIPFGIQQFRWKFP-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel multi-target therapeutic agents. This molecule features a hybrid scaffold, merging a 1H-pyrazole-5-carboxamide moiety with a 4-methylbenzo[d]thiazol-2-yl group. This structural motif is frequently explored in anticancer research, as closely related analogues have demonstrated potent activity against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) . The core pyrazole-carboxamide structure is recognized for its potential to inhibit key enzymatic targets. Research on similar compounds indicates that this class can function as enzyme inhibitors, potentially targeting critical pathways in cells . Furthermore, the integration of the benzothiazole ring is a common strategy in drug design, as this pharmacophore is found in molecules that act as receptor tyrosine kinase inhibitors, such as EGFR and HER-2, which are overexpressed in many solid tumours . The primary research applications for this compound are in preclinical studies, serving as a key intermediate or a target molecule for synthesizing new chemical entities. It is also valuable for structure-activity relationship (SAR) studies, mechanism-of-action investigations, and in vitro screening assays to evaluate its cytotoxic, antiproliferative, or enzyme-inhibitory effects . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-18-10(7-8-15-18)13(19)17-14-16-12-9(2)5-4-6-11(12)20-14/h4-8H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPFGIQQFRWKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound has been shown to inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other biomolecules such as albumin, affecting protein denaturation processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and immune responses. The compound modulates gene expression related to inflammatory cytokines and enzymes, thereby altering cellular metabolism and reducing oxidative stress . In various cell types, including immune cells and epithelial cells, it has been observed to decrease the expression of inflammatory markers and enhance antioxidant defenses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with COX enzymes. It inhibits the catalytic activity of these enzymes by occupying the active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in inflammation and pain. Furthermore, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that it maintains its anti-inflammatory effects without significant loss of potency.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where doses above a certain level lead to a rapid increase in adverse outcomes, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity and affinity for plasma proteins .

Biological Activity

1-Ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole derivatives, characterized by its unique structural features, including a pyrazole ring and a benzo[d]thiazole moiety. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}OS
  • Molecular Weight : 284.33 g/mol

The core structure consists of:

  • A pyrazole ring substituted at the 5-position with a carboxamide group.
  • An ethyl group at the 1-position.
  • A benzo[d]thiazole moiety at the 4-position, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that the biological activity of this compound is influenced by the synergistic effects of its constituent rings. The following sections detail specific biological activities supported by various studies.

Antimicrobial Activity

Studies have shown that compounds with thiazole and pyrazole rings exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole moiety enhances these effects, making this compound a candidate for further investigation in antimicrobial applications.

CompoundActivityReference
This compoundAntimicrobial
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideMost active against urease

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and thiazole rings significantly impact cytotoxicity against cancer cell lines.

CompoundIC50 (µg/mL)Cancer Cell LineReference
Compound 91.61 ± 1.92Anti-Bcl-2 Jurkat
Compound 101.98 ± 1.22Anti-A-431

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also noteworthy. Research indicates that thiazole derivatives can inhibit inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds to draw parallels and enhance understanding:

  • Anticancer Mechanisms : A study on thiazole-integrated compounds revealed significant anticancer activity, emphasizing the importance of electron-donating groups on the phenyl ring for enhanced potency against specific cancer types .
  • Inhibition Studies : Molecular docking studies have been employed to understand how these compounds interact with biological targets such as Pin1, an important protein in cancer progression .
  • Synthetic Pathways : Various synthetic methods have been developed to optimize yield and purity while enhancing biological activity through structural modifications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/R-Groups Key Biological Activity/Findings Reference
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide Chloro, phenyl, cyano, methyl Synthetic intermediate; no bioactivity reported [1]
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole-carboxamide + dihydroimidazo-thiazole Phenyl, methyl, dihydroimidazo-thiazole Antibacterial/antifungal activity (IC50: 6.2 μM for superoxide inhibition) [3]
1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide Pyrazole-carboxamide + thiazole Trifluoromethyl, phenyl, thiazole Potential agrochemical/fungicidal activity (structural similarity to patented compounds) [11, 15]
1-Ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide + benzo[d]thiazole Ethyl, pyridinylmethyl, methyl Unreported bioactivity; structural complexity suggests CNS or kinase targeting [16]
Structure-Activity Relationship (SAR) Insights

Pyrazole Substitution: The ethyl group at the 1-position of the pyrazole ring (as in the target compound) is critical for metabolic stability compared to bulkier substituents (e.g., phenyl in 3a–3e), which may hinder binding pocket accessibility .

Benzo[d]thiazole vs. Trifluoromethyl-substituted thiazoles (e.g., compound in ) exhibit stronger electronegativity, which may enhance binding to hydrophobic pockets but reduce solubility .

Carboxamide Linker :

  • The carboxamide bridge is essential for hydrogen bonding with biological targets. Derivatives with rigidified linkers (e.g., dihydroimidazo-thiazole in ) show improved potency but may suffer from synthetic complexity .

Comparison with Analogues :

  • Thiazole-containing derivatives (e.g., ) often require multi-step syntheses involving halogenation and Suzuki coupling, reducing overall yield.
  • Trifluoromethyl groups (e.g., ) necessitate specialized reagents (e.g., CF3Cu), increasing cost and complexity.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole and benzo[d]thiazole moieties. A common approach includes:
  • Step 1 : Coupling 1-ethyl-1H-pyrazole-5-carboxylic acid with 4-methylbenzo[d]thiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Step 2 : Optimizing reaction conditions (e.g., 0–5°C for 24 hours) to minimize side reactions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Solvent polarity and temperature significantly impact yield; anhydrous conditions reduce hydrolysis of intermediates .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Multimodal characterization is critical:
  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., ¹H-NMR δ 6.5–7.5 ppm for aromatic protons) and ethyl group integration .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the benzo[d]thiazole and pyrazole rings to confirm substituent orientation .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR, VEGFR2) due to thiazole-pyrazole pharmacophores .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modifications (e.g., halogenation at the 4-methyl position of the thiazole or ethyl group substitution on the pyrazole) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets like protein kinases, correlating with experimental IC₅₀ values .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .

Q. How to resolve contradictions in bioassay data across different studies?

  • Methodological Answer : Common discrepancies arise from assay conditions:
  • Standardize Protocols : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
  • Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Orthogonal Assays : Validate antiproliferative effects via clonogenic assays alongside MTT to confirm cytotoxicity mechanisms .

Q. What computational strategies are effective in predicting off-target interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) to assess selectivity for primary vs. secondary targets (e.g., COX-2 vs. COX-1) .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify non-canonical targets in cell lysates .
  • ADMET Prediction : Tools like SwissADME assess potential cytochrome P450 inhibition or hERG channel liability .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :
  • Optimize Coupling Steps : Replace EDC with DCC for sterically hindered amines, or use microwave-assisted synthesis to reduce reaction time .
  • Purification Challenges : Switch from silica gel to reverse-phase HPLC for polar byproducts .
  • Scale-Up Adjustments : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of thiazole sulfur .

Q. What cross-disciplinary applications could this compound have beyond medicinal chemistry?

  • Methodological Answer :
  • Materials Science : As a ligand for metal-organic frameworks (MOFs) due to nitrogen-rich heterocycles; test coordination with Cu(II) or Zn(II) .
  • Environmental Chemistry : Study degradation pathways (e.g., photolysis in aqueous solutions) using LC-MS to identify eco-toxicological profiles .
  • Catalysis : Screen for organocatalytic activity in asymmetric synthesis (e.g., aldol reactions) .

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